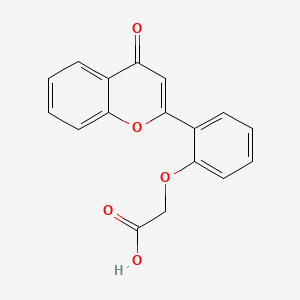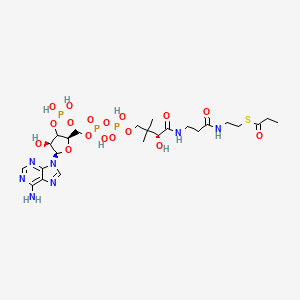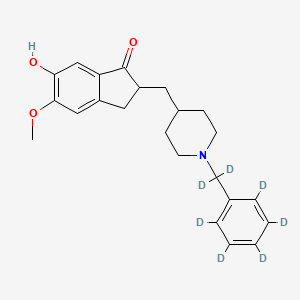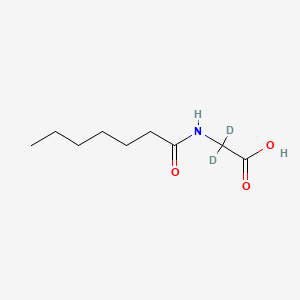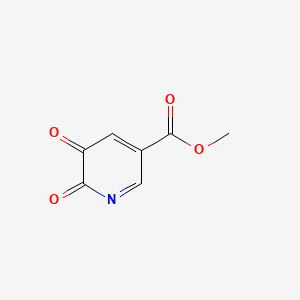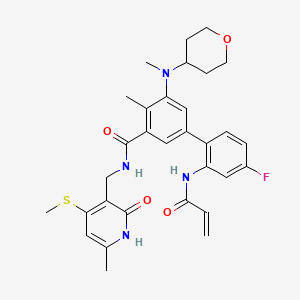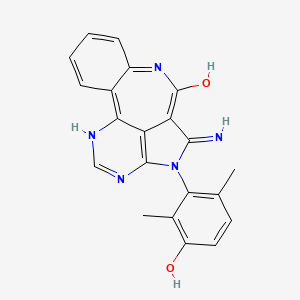
Fenchone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenchone-d3, also known as DL-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one-d3, is a deuterated form of fenchone. Fenchone is a monoterpene present in the essential oils of various plants, including Foeniculum vulgare and Peumus boldus . The deuterated version, this compound, is primarily used in scientific research as a stable isotope-labeled compound .
Preparation Methods
Fenchone-d3 can be synthesized through the dehydrogenation of fenchol using a self-made dehydrogenation catalyst . The reaction process is mild, and a nontoxic and harmless plant-derived organic solvent is adopted, reducing the residues of toxic and harmful substances. This method has the characteristics of high yield, high finished product purity, simple process, ease of operation, abundant raw material sources, and low cost . Another method involves the reaction of bicyclic monoterpenoid ketones with substituted anilines in the presence of a homogeneous catalyst .
Chemical Reactions Analysis
Fenchone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, carbon, and other stable heavy isotopes . For instance, an acid-catalyzed Prins/semipinacol rearrangement cascade reaction of hydroxylated pinene derivatives leads to tricyclic fenchone-type scaffolds in very high yields and diastereoselectivity . The major products formed from these reactions are often used as intermediates in the synthesis of other compounds.
Scientific Research Applications
Fenchone-d3 is widely used in scientific research due to its stable isotope labeling. It is used as a tracer for quantitation during the drug development process . In vitro studies have shown that stable heavy isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can affect the pharmacokinetic and metabolic profiles of drugs . Additionally, fenchone has demonstrated antimicrobial, anticandidal, and antibiofilm properties . It has also been studied for its anti-inflammatory, antioxidant, and antinociceptive properties .
Mechanism of Action
The mechanism of action of fenchone-d3 involves its interaction with various molecular targets and pathways. For example, fenchone has been shown to inhibit pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), Interleukin-17, Prostaglandin E Receptor EP4, and Cyclooxygenase-2 (COX-2) . These interactions contribute to its anti-inflammatory efficacy. Additionally, this compound is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs .
Comparison with Similar Compounds
Fenchone-d3 is similar to other deuterated compounds such as deuterated benzo[pqr]tetraphen-3-ol . its unique structure and stable isotope labeling make it particularly useful in scientific research. Other similar compounds include camphor, which shares structural similarities with fenchone and exhibits similar biological activities . The binding modes of fenchone and camphor against certain proteins are also similar, highlighting their comparable bioactivities .
Conclusion
This compound is a valuable compound in scientific research due to its stable isotope labeling and diverse chemical reactions. Its preparation methods are efficient and cost-effective, and it has a wide range of applications in chemistry, biology, medicine, and industry. The unique properties of this compound make it a significant compound for further research and development.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
155.25 g/mol |
IUPAC Name |
1,3-dimethyl-3-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/i1D3 |
InChI Key |
LHXDLQBQYFFVNW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C2CCC(C2)(C1=O)C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


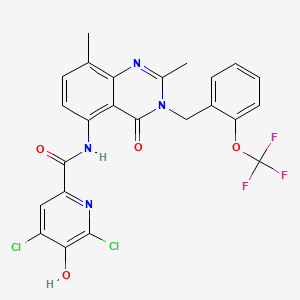
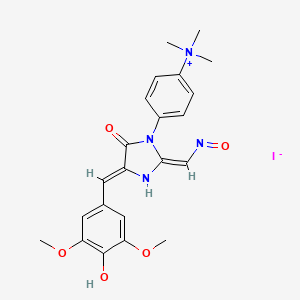
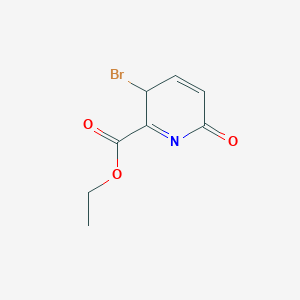
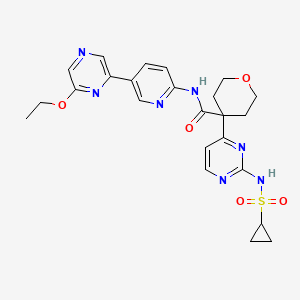
![4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B12365765.png)
![methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R)-4-amino-5-hydroxyoxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid](/img/structure/B12365770.png)
![(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide](/img/structure/B12365774.png)
